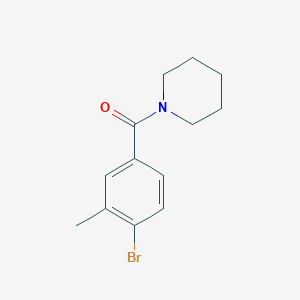
1-(4-Bromo-3-methylbenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-methylbenzoyl)piperidine is a compound that belongs to the class of benzoyl piperidine derivatives. It is characterized by the presence of a bromine atom and a methyl group attached to the benzoyl ring, along with a piperidine moiety.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-methylbenzoyl)piperidine can be synthesized through a multi-step process. One common method involves the acylation of piperidine with 4-bromo-3-methylbenzoyl chloride. The reaction typically takes place in the presence of a base such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 1-(4-Bromo-3-methylbenzoyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(4-Bromo-3-methylbenzoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
- 1-(4-Chloro-3-methylbenzoyl)piperidine
- 1-(4-Fluoro-3-methylbenzoyl)piperidine
- 1-(4-Methylbenzoyl)piperidine
Comparison: 1-(4-Bromo-3-methylbenzoyl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative may exhibit different chemical and pharmacological properties, making it a valuable compound for specific applications .
生物活性
1-(4-Bromo-3-methylbenzoyl)piperidine is a compound of interest due to its potential biological activities, including anticancer properties and enzyme inhibition. This article reviews the biological activity of this compound based on diverse research findings, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
This compound is characterized by the following properties:
- Molecular Formula : C12H14BrN
- Molecular Weight : 256.15 g/mol
- CAS Number : 1007212-45-4
Research indicates that this compound exhibits biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, particularly those related to cancer progression. For instance, it has shown potential as a reversible inhibitor of monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system and cancer cell proliferation .
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231, a model for breast cancer. The compound significantly increased the percentage of annexin V-FITC-positive apoptotic cells, indicating its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a detailed study, this compound was evaluated for its effects on MDA-MB-231 cells. The results indicated a significant induction of apoptosis, with a notable increase in late apoptotic phases. This suggests that the compound could be further investigated for its potential use in cancer therapy .
Case Study 2: Enzyme Interaction
A study focusing on the interaction of this compound with MAGL revealed promising results. The compound was shown to selectively inhibit MAGL without affecting other components of the endocannabinoid system, highlighting its specificity and potential therapeutic benefits in modulating endocannabinoid levels in cancer .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it maintains stability in biological systems, which is crucial for its efficacy as a therapeutic agent. However, further investigations into its long-term toxicity and metabolic pathways are necessary to ensure safety for clinical applications.
特性
IUPAC Name |
(4-bromo-3-methylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10-9-11(5-6-12(10)14)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVOLCRBMNZCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














